molecular formula C25H20BrClN2O4S B11522711 4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B11522711
M. Wt: 559.9 g/mol
InChI Key: LNVPUJUQFGAFCB-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes bromophenyl, chlorophenyl, nitrophenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID involves multiple steps, including the formation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C25H20BrClN2O4S

Molecular Weight

559.9 g/mol

IUPAC Name

4-(4-bromophenyl)-1-chloro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

InChI

InChI=1S/C25H20BrClN2O4S/c26-15-8-5-13(6-9-15)24-17-12-21(34-20-4-2-1-3-19(20)29(32)33)23(27)22(17)16-11-14(25(30)31)7-10-18(16)28-24/h1-11,17,21-24,28H,12H2,(H,30,31)

InChI Key

LNVPUJUQFGAFCB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)C(=O)O)NC2C5=CC=C(C=C5)Br

Origin of Product

United States

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